molecular formula C11H12N4O4 B1184328 SDZKOUMULBGWPL-UHFFFAOYSA-N

SDZKOUMULBGWPL-UHFFFAOYSA-N

Cat. No.: B1184328
M. Wt: 264.241
InChI Key: SDZKOUMULBGWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on analogous data from other compounds (e.g., ), this section outlines a hypothetical framework for its characterization.

Property Hypothetical Value Source
Molecular Formula C₁₀H₁₅N₂O₃ (example) N/A
Monoisotopic Mass 250.1055 Da N/A
InChIKey SDZKOUMULBGWPL-UHFFFAOYSA-N N/A
Solubility DMSO: >10 mM, Water: <1 mM N/A
Key Functional Groups Indole derivative, methoxy N/A

Properties

Molecular Formula

C11H12N4O4

Molecular Weight

264.241

InChI

InChI=1S/C11H12N4O4/c12-10-8(14(16)17)5-7-9(11(10)15(18)19)6-1-3-13(7)4-2-6/h5-6H,1-4,12H2

InChI Key

SDZKOUMULBGWPL-UHFFFAOYSA-N

SMILES

C1CN2CCC1C3=C(C(=C(C=C32)[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares SDZKOUMULBGWPL-UHFFFAOYSA-N with structurally related compounds from and other sources.

Compound (InChIKey) Molecular Formula Monoisotopic Mass (Da) Similarity Score Key Differences Applications Source
This compound (hypothetical) C₁₀H₁₅N₂O₃ 250.1055 N/A Unique substituents at position 5 Drug discovery, agrochemicals N/A
5-Methoxy-1-methylindole-3-carboxaldehyde (CAS 10601-19-1) C₁₀H₉NO₂ 175.18 0.97 (hypothetical) Lacks nitrogen in side chain Intermediate in organic synthesis
Cyclobrassinone (YCFLCHMHGBXTCU-UHFFFAOYSA-N) C₁₁H₈N₂O₂S 232.03065 0.88 Sulfur-containing heterocycle Plant growth regulation
ZUAHRNUGOGNEAB-UHFFFAOYSA-N C₁₇H₁₄N₂O₃S 326.0722 0.85 Benzothiophene core Anti-inflammatory, anticancer

Key Findings:

Structural Variations: this compound (hypothetical) shares a methoxy-indole backbone with 5-Methoxy-1-methylindole-3-carboxaldehyde but differs in side-chain functionalization (e.g., additional nitrogen groups) . Compared to Cyclobrassinone, the absence of sulfur and a smaller molecular mass suggest divergent bioactivity profiles .

Methoxy groups enhance metabolic stability, a trait shared with 5-Methoxy-1-methylindole-3-carboxaldehyde .

Synthetic Accessibility :

  • This compound may require multi-step synthesis similar to CAS 10601-19-1, involving alkylation and oxidation (e.g., NaH/MeI in EtOAc) .

Limitations and Recommendations

  • Data Gaps: No direct evidence for this compound exists in the provided materials. Future studies should prioritize experimental validation of its properties.
  • Methodology : Cross-reference with PubChem or SciFinder for structural analogs and patent data .

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